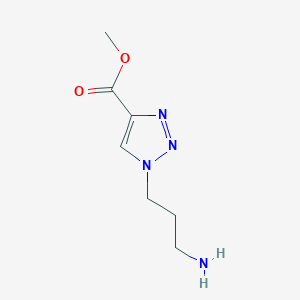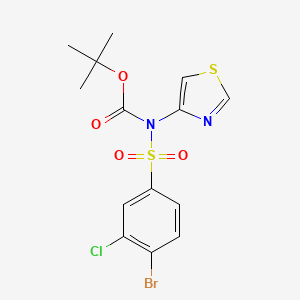
tert-Butyl ((4-bromo-3-chlorophenyl)sulfonyl)(thiazol-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((4-bromo-3-chlorophenyl)sulfonyl)(thiazol-4-yl)carbamate is a complex organic compound that combines a sulfonyl group, a thiazole ring, and a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((4-bromo-3-chlorophenyl)sulfonyl)(thiazol-4-yl)carbamate typically involves multiple steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step involves the sulfonylation of the thiazole ring using sulfonyl chlorides in the presence of a base.
Attachment of the carbamate group: The final step involves the reaction of the sulfonylated thiazole with tert-butyl carbamate under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ((4-bromo-3-chlorophenyl)sulfonyl)(thiazol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
tert-Butyl ((4-bromo-3-chlorophenyl)sulfonyl)(thiazol-4-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl ((4-bromo-3-chlorophenyl)sulfonyl)(thiazol-4-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and thiazole groups can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (4-bromo-3-chlorophenyl)carbamate
- tert-Butyl (4-methylphenyl)sulfonylcarbamate
- tert-Butyl (4-bromobutyl)carbamate
Uniqueness
tert-Butyl ((4-bromo-3-chlorophenyl)sulfonyl)(thiazol-4-yl)carbamate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a sulfonyl group and a thiazole ring makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C14H14BrClN2O4S2 |
|---|---|
Peso molecular |
453.8 g/mol |
Nombre IUPAC |
tert-butyl N-(4-bromo-3-chlorophenyl)sulfonyl-N-(1,3-thiazol-4-yl)carbamate |
InChI |
InChI=1S/C14H14BrClN2O4S2/c1-14(2,3)22-13(19)18(12-7-23-8-17-12)24(20,21)9-4-5-10(15)11(16)6-9/h4-8H,1-3H3 |
Clave InChI |
JBLJKJKILJMORN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C1=CSC=N1)S(=O)(=O)C2=CC(=C(C=C2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


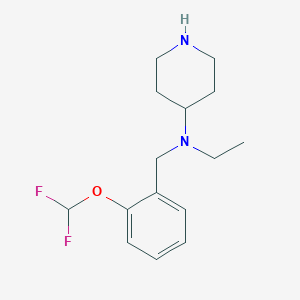
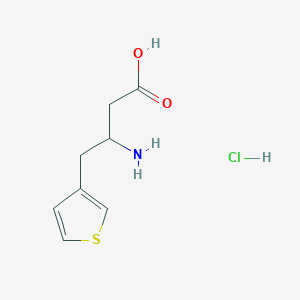
![(R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12075296.png)




![(4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12075335.png)


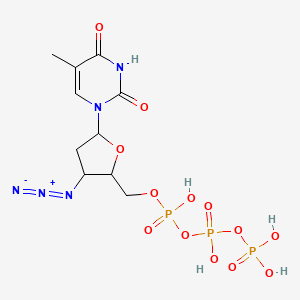
![4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid](/img/structure/B12075344.png)
